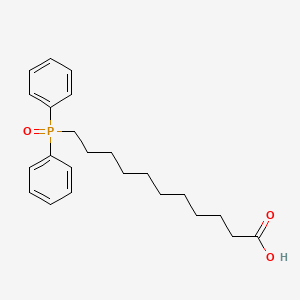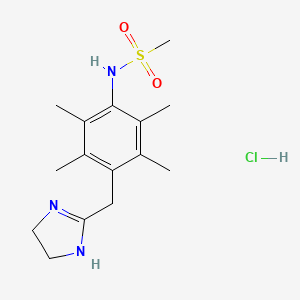
N-(4-(2-Imidazolinylmethyl)-2,3,5,6-tetramethylphenyl)methanesulfonamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(2-Imidazolinylmethyl)-2,3,5,6-tetramethylphenyl)methanesulfonamide hydrochloride is a complex organic compound known for its diverse applications in various scientific fields. This compound features an imidazoline ring, a tetramethylphenyl group, and a methanesulfonamide moiety, making it a unique and versatile molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-Imidazolinylmethyl)-2,3,5,6-tetramethylphenyl)methanesulfonamide hydrochloride typically involves multiple steps:
Formation of the Imidazoline Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Tetramethylphenyl Group: This can be achieved through Friedel-Crafts alkylation or other suitable aromatic substitution reactions.
Attachment of the Methanesulfonamide Group: This step often involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(2-Imidazolinylmethyl)-2,3,5,6-tetramethylphenyl)methanesulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under controlled conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazoline ring to an imidazolidine ring.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Imidazolidine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Applications De Recherche Scientifique
N-(4-(2-Imidazolinylmethyl)-2,3,5,6-tetramethylphenyl)methanesulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(4-(2-Imidazolinylmethyl)-2,3,5,6-tetramethylphenyl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The imidazoline ring can interact with imidazoline receptors, while the methanesulfonamide group may influence enzyme activity or protein interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazoles: Compounds containing a benzene ring fused to an imidazole ring.
Imidazolines: Compounds with an imidazoline ring structure.
Sulfonamides: Compounds containing a sulfonamide group.
Uniqueness
N-(4-(2-Imidazolinylmethyl)-2,3,5,6-tetramethylphenyl)methanesulfonamide hydrochloride is unique due to its combination of an imidazoline ring, a tetramethylphenyl group, and a methanesulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
72649-57-1 |
|---|---|
Formule moléculaire |
C15H24ClN3O2S |
Poids moléculaire |
345.9 g/mol |
Nom IUPAC |
N-[4-(4,5-dihydro-1H-imidazol-2-ylmethyl)-2,3,5,6-tetramethylphenyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C15H23N3O2S.ClH/c1-9-11(3)15(18-21(5,19)20)12(4)10(2)13(9)8-14-16-6-7-17-14;/h18H,6-8H2,1-5H3,(H,16,17);1H |
Clé InChI |
NOOCBCOVHBPFQL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1CC2=NCCN2)C)C)NS(=O)(=O)C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



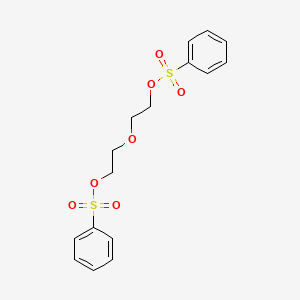

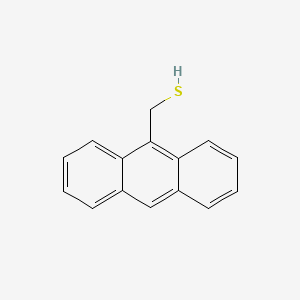
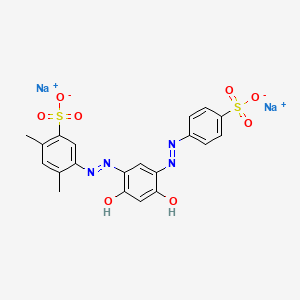
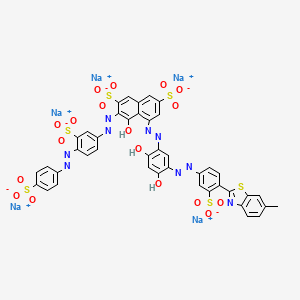

![{2-[(Butan-2-yl)sulfanyl]ethenyl}benzene](/img/structure/B14455035.png)

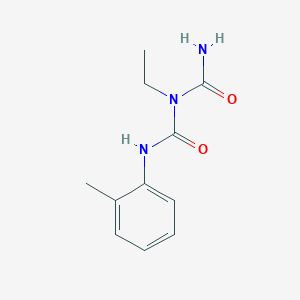
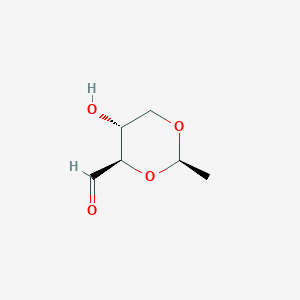
![4-[5-(4-Carbamimidoylphenyl)-2-thienyl]benzamidine](/img/structure/B14455051.png)
![3-(2H-[1,3]Dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one](/img/structure/B14455056.png)
